3-(3-CHLOROBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA
Description
Properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c15-12-3-1-2-11(10-12)13(19)17-14(21)16-4-5-18-6-8-20-9-7-18/h1-3,10H,4-9H2,(H2,16,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQWHODONJIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 1-[2-(morpholin-4-yl)ethyl]thiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The naphthyl-containing analog has a higher molecular weight (453.64 vs. ~340.8), which may reduce bioavailability.
- Storage Stability : The commercial thiourea in requires cold storage, suggesting higher sensitivity to degradation compared to the target compound.
- Biological Relevance : Morpholine derivatives are often prioritized in medicinal chemistry for their balanced solubility and permeability, whereas naphthyl groups are leveraged in asymmetric synthesis.
Q & A
Q. What are the standard synthetic routes for 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea?
The compound can be synthesized via nucleophilic addition of 2-(morpholin-4-yl)ethylamine to 3-chlorobenzoyl isothiocyanate. Key steps include:
- Reaction Optimization : Control reaction temperature (0–5°C) to minimize side reactions and ensure regioselectivity .
- Purification : Use column chromatography with a gradient elution (e.g., ethyl acetate/hexane) to isolate the product.
- Characterization : Confirm purity via HPLC (>98%) and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this thiourea derivative?
- Spectroscopic Methods :
- NMR : Analyze H NMR for aromatic protons (δ 7.2–8.1 ppm), thiourea NH signals (δ 9.5–10.5 ppm), and morpholine protons (δ 2.3–3.8 ppm) .
- IR : Confirm thiourea C=S stretching (1200–1250 cm) and carbonyl (C=O) absorption (~1680 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsional strain in the morpholine-ethyl-thiourea backbone .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC calculations. Include positive controls like doxorubicin .
- Antimicrobial Screening : Employ broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-Inflammatory Potential : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .
Q. How should solubility and stability be assessed for in vivo studies?
- Solubility : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use UV-Vis spectroscopy for quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to detect hydrolysis or oxidation products .
Q. What analytical methods ensure batch-to-batch consistency?
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) for purity checks.
- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent stability issues .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Q. How to resolve contradictions in bioactivity data across studies?
- Meta-Analysis : Compare assay protocols (e.g., cell line passage number, serum concentration) to identify confounding variables .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to validate direct binding to proposed targets (e.g., kinases, proteases) .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular Docking : Screen against targets like COX-2 or EGFR using AutoDock Vina. Validate poses with MD simulations (GROMACS) .
- QSAR Modeling : Build regression models using descriptors (logP, polar surface area) to optimize potency and reduce toxicity .
Q. How can crystallographic data improve pharmacological profiling?
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/Proteomics : Use RNA-seq or LC-MS/MS to identify differentially expressed pathways in treated vs. control cells .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a clickable probe derivative to capture target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
